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molecular formula C13H8F2O B154369 2,4'-Difluorobenzophenone CAS No. 342-25-6

2,4'-Difluorobenzophenone

Cat. No. B154369
M. Wt: 218.2 g/mol
InChI Key: LKFIWRPOVFNPKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04898997

Procedure details

The procedure described in Example 1 is repeated except that the 130 parts of 2-chloro-4'-fluorobenzophenone are replaced by 168 parts of 2,4'-difluorobenzophenone, which was converted into the title compound in 85% yield. Distillation, under vacuum, gives a colourless liquid which is pure 1-(2-fluorophenyl)-1-(4-fluorophenyl)ethene (b.pt. 82°/0.2 mm Hg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
Cl[C:2]1C=CC=CC=1C(C1C=CC(F)=CC=1)=O.[F:17][C:18]1[CH:32]=[CH:31][CH:30]=[CH:29][C:19]=1[C:20]([C:22]1[CH:27]=[CH:26][C:25]([F:28])=[CH:24][CH:23]=1)=O>>[F:17][C:18]1[CH:32]=[CH:31][CH:30]=[CH:29][C:19]=1[C:20]([C:22]1[CH:27]=[CH:26][C:25]([F:28])=[CH:24][CH:23]=1)=[CH2:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)C2=CC=C(C=C2)F)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)C2=CC=C(C=C2)F)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)C(=C)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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